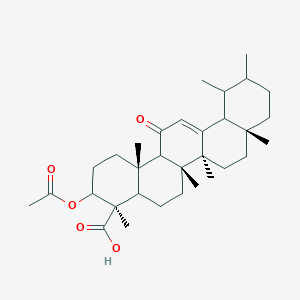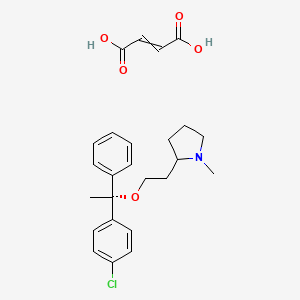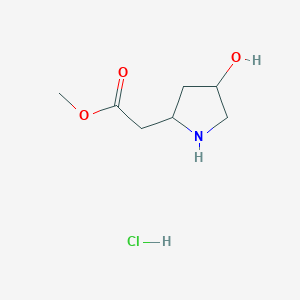![molecular formula C39H27N3 B14790672 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazoles. It has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its complex structure, which includes a quinazoline moiety linked to a benzo[c]carbazole framework through a 9,9-dimethylfluorene unit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of 9,9-Dimethylfluorene: This step involves the alkylation of fluorene with methyl iodide in the presence of a strong base like potassium tert-butoxide.
Synthesis of Quinazoline Derivative: The quinazoline moiety is synthesized through the cyclization of appropriate aniline derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves the coupling of the 9,9-dimethylfluorene derivative with the quinazoline moiety, followed by cyclization to form the benzo[c]carbazole framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazoline and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to DNA, proteins, or enzymes, affecting their function.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the compound.
Quinazoline Derivatives: Compounds with similar quinazoline moieties.
Benzo[c]carbazole Derivatives: Compounds with similar carbazole frameworks.
Uniqueness
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is unique due to its combination of three distinct structural units: 9,9-dimethylfluorene, quinazoline, and benzo[c]carbazole. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C39H27N3 |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
7-[4-(9,9-dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole |
InChI |
InChI=1S/C39H27N3/c1-39(2)31-16-8-5-13-27(31)28-21-19-25(23-32(28)39)37-29-14-6-9-17-33(29)40-38(41-37)42-34-18-10-7-15-30(34)36-26-12-4-3-11-24(26)20-22-35(36)42/h3-23H,1-2H3 |
Clave InChI |
BALJLSPVEJLDDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC5=CC=CC=C54)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)






![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)



